

Incomplete protein transfer with fresh vs. old Tris-glycine buffer.

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Compound of Interest

Compound Name: Glycine sodium

Cat. No.: B1309317

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Technical Support Center: Western Blotting

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding incomplete protein transfer in Western blotting, with a specific focus on the impact of using fresh versus old Tris-glycine transfer buffer.

Troubleshooting Guide: Incomplete Protein Transfer

Issue: Weak or no signal on the Western blot membrane, suggesting incomplete protein transfer.

Use this guide to diagnose and resolve common issues related to incomplete protein transfer.

1. Assess Transfer Buffer Quality

A primary suspect in poor protein transfer is the quality of the Tris-glycine transfer buffer. The composition and freshness of the buffer are critical for efficient protein migration from the gel to the membrane.[1][2][3]

Question: Am I using fresh or old/reused Tris-glycine transfer buffer?

- **Freshly Prepared Buffer:** If you are using a freshly prepared buffer and still experiencing issues, the problem may lie with the buffer's preparation or the quality of its components. An incorrect buffer formulation can compromise transfer efficiency.[3] In one instance, a researcher found that a fresh buffer made from an old stock solution of 10X Tris-glycine

resulted in poorer transfer than an old, used buffer made from a newer stock.[\[4\]](#) This suggests that the age and quality of the stock solutions are crucial. Additionally, ensure the pH of the buffer is correct, as it should not be adjusted with strong acids or bases, which can increase conductivity and heat, leading to inefficient transfer.[\[5\]](#)

- **Old or Reused Buffer:** The reuse of Tris-glycine transfer buffer is a common practice to reduce waste and cost, but it can be a significant source of transfer problems.[\[6\]](#)[\[7\]](#) Successive reuse of the transfer buffer has been shown to diminish the signal of proteins across different molecular weights.[\[6\]](#)[\[7\]](#) The buffering capacity of used buffer decreases over time, which can negatively affect the transfer process.[\[1\]](#)[\[8\]](#)

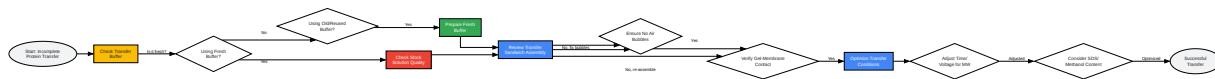
Quantitative Data Summary: Fresh vs. Old Tris-glycine Buffer

While direct quantitative data is limited in the provided literature, the qualitative evidence strongly suggests a decline in transfer efficiency with reused buffer.

Buffer Condition	Expected Transfer Efficiency	Key Considerations
Freshly Prepared	High	Optimal performance. Ensures consistent pH and ionic strength.
Reused (1-2 times)	Moderate to High	May be acceptable for non-quantitative analysis, but risk of reduced efficiency increases. [8] [9]
Reused (Multiple times)	Low to Moderate	Significant drop in performance is likely. [6] [7] Not recommended for quantitative experiments or precious samples. [8]
Visibly Discolored (e.g., yellow)	Very Low	Indicates buffer degradation and should be discarded. [9] [10]

2. Troubleshooting Workflow for Incomplete Transfer

If you suspect incomplete protein transfer, follow this logical troubleshooting workflow.



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